molecular formula C8H13NO2 B1487291 3,3-Dimethylbutanecarbonyl isocyanate CAS No. 1019114-43-2

3,3-Dimethylbutanecarbonyl isocyanate

Cat. No. B1487291
M. Wt: 155.19 g/mol
InChI Key: UANCPMPPTOONBV-UHFFFAOYSA-N
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Description

3,3-Dimethylbutanecarbonyl isocyanate is a chemical compound with the CAS Number: 1019114-43-2 . It has a molecular weight of 141.17 .


Molecular Structure Analysis

The IUPAC name for this compound is 3,3-dimethylbutanoyl isocyanate . The InChI code for this compound is 1S/C7H11NO2/c1-7(2,3)4-6(10)8-5-9/h4H2,1-3H3 .

Scientific Research Applications

Green Chemistry and Safer Alternates

Isocyanates, including 3,3-Dimethylbutanecarbonyl isocyanate, are crucial in producing carbamates and ureas with widespread commercial applications. However, their toxicity and hazardous production processes have driven research towards safer alternatives. For instance, dimethylaminopyridinium carbamoylides have been designed as non-hazardous substitutes, offering a greener synthesis pathway by avoiding dangerous chemicals like phosgene (Sączewski, Kornicka, & Brzozowski, 2006).

Synthesis and Reactivity

The synthesis of novel compounds through the reaction of isocyanates with other chemicals demonstrates the versatility of isocyanates in creating new materials and understanding reaction dynamics. For example, the synthesis of N,N′-di-(3,5-dimethyl)phenyl-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine-1,4-dicarboamide through the reaction of 3,5-dimethyl phenyl isocyanate showcases the compound's potential in generating new chemical entities with specific properties (Hu Wei-xiao, 2002).

Mechanistic Insights

Studies on the mechanism of reactions involving isocyanates contribute significantly to understanding chemical processes at a molecular level. Research on the C ⇄ N migration of alkoxycarbonyl groups in reactions of pyridinium ylides with isocyanates offers insights into the rearrangements that occur during these reactions, which is crucial for developing more efficient synthesis methods and novel materials (Gololobov et al., 2003).

Catalysis and Metal-Organic Reactions

The role of transition metals in catalyzing reactions between β,β′-tricarbonyl derivatives and isocyanates opens new avenues for creating complex molecules under mild conditions. This research area explores the potential of metal acetylacetonates as catalysts to promote reactions leading to new C–C bond formations and cyclization processes, thereby expanding the toolbox available for organic synthesis (Veronese et al., 2010).

Alternatives to Hazardous Reagents

In the quest for safer and more environmentally friendly chemical processes, research has focused on finding alternatives to hazardous reagents like phosgene for isocyanate synthesis. The exploration of carbon dioxide and ionic liquids as substitutes in the synthesis of symmetric urea derivatives exemplifies this direction, aiming to reduce reliance on toxic materials and mitigate environmental impact (Shi et al., 2003).

properties

IUPAC Name

4,4-dimethylpentanoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2,3)5-4-7(11)9-6-10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANCPMPPTOONBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethylpentanoyl isocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3-Dimethylbutanecarbonyl isocyanate
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Reactant of Route 6
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